methyl 4-({4-[5-(1-naphthyl)-1H-pyrazol-3-yl]piperidino}sulfonyl)phenyl ether
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Overview
Description
Methyl 4-({4-[5-(1-naphthyl)-1H-pyrazol-3-yl]piperidino}sulfonyl)phenyl ether is a complex organic compound with the molecular formula C25H25N3O3S . This compound is characterized by its unique structure, which includes a naphthyl group, a pyrazole ring, and a piperidine moiety, all connected through a sulfonylphenyl ether linkage . It is primarily used in scientific research due to its potential biological and chemical properties.
Preparation Methods
The synthesis of methyl 4-({4-[5-(1-naphthyl)-1H-pyrazol-3-yl]piperidino}sulfonyl)phenyl ether involves multiple steps, typically starting with the preparation of the pyrazole ring and the naphthyl group . The synthetic route often includes:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.
Attachment of the naphthyl group: This step involves the coupling of the naphthyl group to the pyrazole ring.
Formation of the piperidine moiety: Piperidine is introduced through a nucleophilic substitution reaction.
Sulfonylation: The sulfonyl group is added to the phenyl ring, followed by the etherification to form the final product.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and efficiency .
Chemical Reactions Analysis
Methyl 4-({4-[5-(1-naphthyl)-1H-pyrazol-3-yl]piperidino}sulfonyl)phenyl ether can undergo various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to facilitate the desired transformations .
Scientific Research Applications
Methyl 4-({4-[5-(1-naphthyl)-1H-pyrazol-3-yl]piperidino}sulfonyl)phenyl ether has several applications in scientific research:
Mechanism of Action
The mechanism by which methyl 4-({4-[5-(1-naphthyl)-1H-pyrazol-3-yl]piperidino}sulfonyl)phenyl ether exerts its effects involves its interaction with molecular targets such as enzymes or receptors . The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways . For example, it may inhibit or activate certain enzymes, leading to changes in cellular processes .
Comparison with Similar Compounds
When compared to similar compounds, methyl 4-({4-[5-(1-naphthyl)-1H-pyrazol-3-yl]piperidino}sulfonyl)phenyl ether stands out due to its unique combination of functional groups and structural features . Similar compounds include:
Methyl 4-({4-[5-(2-naphthyl)-1H-pyrazol-3-yl]piperidino}sulfonyl)phenyl ether: Differing by the position of the naphthyl group.
Methyl 4-({4-[5-(1-naphthyl)-1H-pyrazol-3-yl]morpholino}sulfonyl)phenyl ether: Featuring a morpholine ring instead of piperidine.
Properties
IUPAC Name |
1-(4-methoxyphenyl)sulfonyl-4-(3-naphthalen-1-yl-1H-pyrazol-5-yl)piperidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O3S/c1-31-20-9-11-21(12-10-20)32(29,30)28-15-13-19(14-16-28)24-17-25(27-26-24)23-8-4-6-18-5-2-3-7-22(18)23/h2-12,17,19H,13-16H2,1H3,(H,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRAFXAMCQLQPET-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C3=CC(=NN3)C4=CC=CC5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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